molecular formula C21H30O6 B139607 Javanicin A CAS No. 126167-88-2

Javanicin A

Cat. No.: B139607
CAS No.: 126167-88-2
M. Wt: 378.5 g/mol
InChI Key: PMUBJHMOAGANDY-DQNWMEBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Javanicin A is a natural product that is extracted from the stem bark of the plant Dysoxylum javanicum. This compound has drawn significant attention from researchers due to its unique chemical structure and potential therapeutic applications. The purpose of

Scientific Research Applications

Javanicin A has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its potential as an anticancer agent. Studies have shown that this compound has the ability to induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment option for various types of cancer.

Mechanism of Action

The mechanism of action of Javanicin A is not fully understood, but it is believed to work through the induction of oxidative stress and the activation of the p53 pathway. This pathway is responsible for regulating cell growth and division, and is often disrupted in cancer cells. By activating the p53 pathway, this compound can induce apoptosis in cancer cells, while leaving healthy cells unaffected.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the ability to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). It has also been shown to have anti-inflammatory and antimicrobial properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Javanicin A in lab experiments is its unique chemical structure, which makes it a potential candidate for drug development. However, the synthesis method for this compound is complex and requires a significant amount of time and resources, which may limit its use in certain experiments.

Future Directions

There are several areas of research that could benefit from further study of Javanicin A. One potential area of research is the development of this compound-based therapies for cancer treatment. Another area of research could focus on the potential use of this compound as a treatment for other diseases, such as inflammatory disorders or infectious diseases. Additionally, further research could be conducted to better understand the mechanism of action of this compound, which could lead to the development of more effective therapies.

Properties

126167-88-2

Molecular Formula

C21H30O6

Molecular Weight

378.5 g/mol

IUPAC Name

(1S,2S,7R,9R,13S,14R,15S,16S,17S)-16-hydroxy-4,15-dimethoxy-2,14,17-trimethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-ene-3,11-dione

InChI

InChI=1S/C21H30O6/c1-10-12-9-15(22)27-14-8-11-6-7-13(25-4)19(24)20(11,2)18(21(12,14)3)16(23)17(10)26-5/h7,10-12,14,16-18,23H,6,8-9H2,1-5H3/t10-,11-,12+,14-,16-,17+,18-,20+,21-/m1/s1

InChI Key

PMUBJHMOAGANDY-DQNWMEBPSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CC(=O)O[C@H]3[C@@]2([C@H]([C@@H]([C@H]1OC)O)[C@@]4([C@@H](C3)CC=C(C4=O)OC)C)C

SMILES

CC1C2CC(=O)OC3C2(C(C(C1OC)O)C4(C(C3)CC=C(C4=O)OC)C)C

Canonical SMILES

CC1C2CC(=O)OC3C2(C(C(C1OC)O)C4(C(C3)CC=C(C4=O)OC)C)C

synonyms

javanicin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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